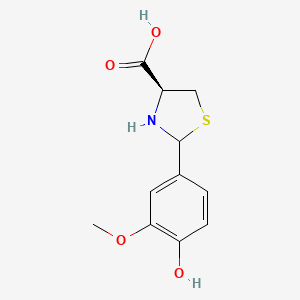

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (commonly referred to as TIA) is a thiazolidine derivative that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This compound is synthesized from cysteine and valine and has shown significant potential for various therapeutic applications.

- Chemical Formula : C₁₁H₁₃NO₄S

- CAS Number : 1265908-22-2

- Molecular Weight : 253.29 g/mol

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. TIA has been investigated for its effects against various pathogens. In vitro studies have shown that it possesses antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria .

Developmental Toxicity Studies

A significant body of research has focused on the developmental toxicity of TIA, particularly using zebrafish as a model organism. Key findings include:

- Median Lethal Concentration (LC50) : The LC50 values for TIA were determined to be 1.106 mM for 48 hours and 0.804 mM for 96 hours, indicating its potential toxicity at higher concentrations .

- Developmental Defects : Exposure to TIA resulted in various developmental abnormalities in zebrafish embryos, including:

Cellular Impact

Histological examinations revealed that TIA exposure led to significant ultrastructural changes in testicular tissues of zebrafish. Notable observations included:

- Degeneration of mitochondria in Sertoli cells and spermatogenic cells.

- Autophagic vacuoles were present in Sertoli cells, indicating cellular stress and damage.

- Genetic material decondensations were noted in spermatids, suggesting developmental delays and potential impacts on fertility .

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibits antibacterial and antifungal properties against various pathogens. |

| Developmental Toxicity | LC50 values: 1.106 mM (48h), 0.804 mM (96h); causes pericardial edema, bent spine, etc. |

| Cellular Impact | Mitochondrial degeneration and autophagy in Sertoli cells; genetic abnormalities in spermatids. |

Case Studies

- Ultrastructural Effects on Testicular Tissue :

- Developmental Toxicity Assessment :

Applications De Recherche Scientifique

Pharmacological Applications

Antifungal and Antibacterial Properties

Research has demonstrated that thiazolidinone derivatives, including (4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit significant antifungal and antibacterial activities. These compounds have been studied for their potential to inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents. A study highlighted the compound's effectiveness against certain strains of bacteria and fungi, suggesting its role in treating infections caused by resistant pathogens .

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cells. Thiazolidinone derivatives have shown promise in inhibiting cell proliferation in various cancer types. In vitro studies indicated that this compound can induce apoptosis in cancer cells, providing a potential therapeutic pathway for cancer treatment .

Toxicological Studies

Impact on Reproductive Health

A significant study focused on the toxicological effects of this compound on zebrafish testicular tissue. The research aimed to assess the ultrastructural changes induced by different concentrations of the compound over a specific exposure period. Findings revealed that exposure led to mitochondrial degeneration and abnormalities in spermatogenic cells, indicating potential reproductive toxicity . This study underscores the importance of understanding the compound's safety profile when considering its use in therapeutic applications.

Biochemical Research

Mechanistic Studies

The compound has been utilized in various biochemical studies to elucidate its mechanisms of action at the molecular level. For instance, investigations into its interactions with specific enzymes or cellular pathways have provided insights into how it exerts its biological effects. Such studies are crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent .

Data Summary

Propriétés

IUPAC Name |

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNFSTNMEBJXKG-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2N[C@H](CS2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160248 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265908-22-2 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.